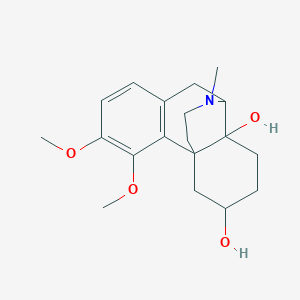
Oxymethebanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxymethebanol, also known as drotebanol, is a morphinan derivative that acts as an opioid agonist. It was invented by the Sankyo Company in Japan during the 1970s. This compound is synthesized from thebaine and has powerful antitussive (cough suppressant) effects, being around ten times more potent than codeine in producing this effect . It also has analgesic effects several times stronger than codeine but weaker than morphine .
Méthodes De Préparation
Oxymethebanol is synthesized from thebaine, an opiate alkaloid. The synthetic route involves several steps, including the methylation of thebaine to produce 14-hydroxydihydro-6 beta-thebainol-4-methylether . The reaction conditions typically involve the use of strong acids and bases to facilitate the methylation and hydroxylation processes. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Oxymethebanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: This reaction involves replacing one functional group with another, such as the methoxy groups being replaced by hydroxyl groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Oxymethebanol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Researchers use this compound to study the effects of opioids on the central nervous system and to understand the mechanisms of opioid addiction and dependence.
Medicine: this compound’s potent antitussive and analgesic properties make it a subject of interest in developing new cough suppressants and pain relievers.
Industry: It is used in the pharmaceutical industry for the development of new opioid medications and for quality control purposes.
Mécanisme D'action
Oxymethebanol exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord . These receptors are part of the endogenous opioid system, which plays a crucial role in modulating pain perception, stress response, and emotional state. When this compound binds to these receptors, it mimics the action of natural pain-relieving peptides like endorphins, leading to pain relief and a sense of euphoria . This high affinity for the mu-opioid receptors explains its potent analgesic effects but also means it can lead to significant central nervous system depression .
Comparaison Avec Des Composés Similaires
Oxymethebanol is similar to other opioid compounds such as codeine, morphine, and thebaine. it is unique in its potency as an antitussive agent, being around ten times more potent than codeine . Unlike morphine, this compound has a lower potential for physical dependence and addiction . Similar compounds include:
Codeine: A less potent opioid used primarily for its analgesic and antitussive properties.
Morphine: A more potent opioid used for severe pain management.
Thebaine: An opiate alkaloid used as a precursor in the synthesis of various opioids, including this compound.
Propriétés
Formule moléculaire |
C19H27NO4 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3 |
Clé InChI |
LCAHPIFLPICNRW-UHFFFAOYSA-N |
SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
SMILES canonique |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
Synonymes |
14-hydroxydihydro-6 beta-thebainol 4-methyl ether drotebanol oxymethebanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline](/img/structure/B1219600.png)
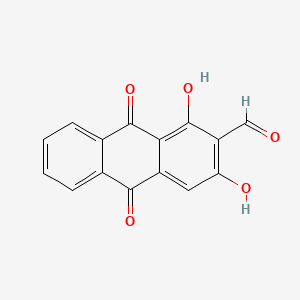

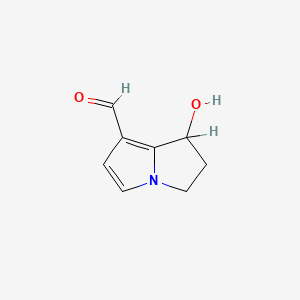

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B1219608.png)


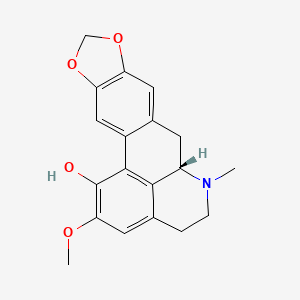
![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)
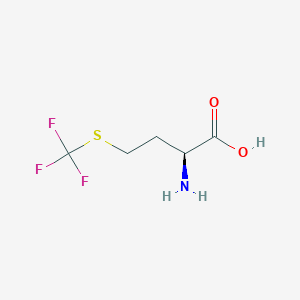


![methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride](/img/structure/B1219618.png)
